TH6342

SAMHD1 dNTPase inhibitor

TH6342 is a small-molecule modulator of the dNTP triphosphohydrolase SAMHD1. It is a synthetic organic compound that functions as a chemical probe.

Molecular Formula C19H16ClN5
Molecular Weight 349.8 g/mol
Cat. No. B12386964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTH6342
Molecular FormulaC19H16ClN5
Molecular Weight349.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=CN3C=CN=C3C(=N2)NCCC4=CC=CC=N4)Cl
InChIInChI=1S/C19H16ClN5/c20-16-7-2-1-6-15(16)17-13-25-12-11-23-19(25)18(24-17)22-10-8-14-5-3-4-9-21-14/h1-7,9,11-13H,8,10H2,(H,22,24)
InChIKeyFTFMOTBPKKYVAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

TH6342: A Tool Compound for Studying the Non-Nucleotide SAMHD1 Inhibitor Mechanism of Action


TH6342 is a small-molecule modulator of the dNTP triphosphohydrolase SAMHD1. It is a synthetic organic compound that functions as a chemical probe [1]. Unlike some previously reported SAMHD1 inhibitors, TH6342 does not occupy the nucleotide-binding pocket but instead binds to pre-tetrameric SAMHD1, thereby preventing its oligomerization and subsequent allosteric activation [2].

Why SAMHD1 Modulators Like TH6342 Are Not Interchangeable


SAMHD1 inhibitors exhibit significant variability in potency, selectivity, and mechanism of action, making them non-interchangeable. For instance, previously reported compounds like lomofungin and nucleotide-based analogs differ in their binding modes and cellular efficacy [1]. TH6342 and its close analogs, such as TH7127 and TH7528, demonstrate distinct inhibitory activities and structural requirements, underscoring that even minor chemical modifications can abolish activity, as seen with the inactive control TH7126 [2]. This specificity is critical for researchers aiming to dissect SAMHD1 biology or for procurement decisions where a tool compound with a well-defined mechanism and selectivity profile is required.

TH6342 Differentiating Efficacy and Selectivity: Evidence for Informed Procurement


TH6342 Shows Low Micromolar Potency Against Multiple SAMHD1 Substrates Compared to Inactive Control TH7126

TH6342 inhibits the enzymatic activity of SAMHD1 against the physiological substrate dGTP and the chemotherapeutic metabolites ara-CTP and Cl-F-ara-ATP with low micromolar IC50 values, whereas the closely related analog TH7126 shows minimal inhibition, confirming the specificity of the chemotype. [1]

SAMHD1 dNTPase inhibitor

TH6342 Exhibits a Unique Mechanism: Non-Competitive Inhibition of SAMHD1 Dimerization

TH6342 inhibits SAMHD1 by preventing dimerization, a prerequisite for catalysis, without occupying the nucleotide-binding pocket. This is a distinct mechanism from nucleotide-competitive inhibitors. In differential scanning fluorimetry (DSF) assays, TH6342 caused a concentration-dependent reduction in the melting temperature (Tm1) of SAMHD1, indicating disruption of its oligomeric state. [1]

SAMHD1 allosteric regulation dimerization

TH6342 Demonstrates Favorable Selectivity Profile Against a Panel of Nucleotide Phosphatases

When assayed at concentrations up to 100 μM, TH6342 and its analogs (TH7127, TH7528) showed selective inhibition of SAMHD1 over a panel of other nucleotide-processing enzymes, including NUDT5, NUDT15, NUDT18, and ITPA. This indicates a reasonable selectivity window for the chemotype. [1]

SAMHD1 selectivity nucleotide phosphatases

TH6342 Binding Site Mapped: N-terminal SAM Domain is Dispensable for Inhibition

A follow-up study demonstrated that the N-terminal SAM domain of SAMHD1 is not required for inhibition by TH6342. Deletion of the SAM domain (residues 1-111) did not affect TH6342's ability to inhibit dNTPase activity, suggesting the compound binds elsewhere on the protein, likely within the HD domain. [1]

SAMHD1 binding site domain mapping

TH6342 Lacks Cellular Activity, Limiting Utility to In Vitro Studies Only

Despite its in vitro potency, TH6342 shows poor cellular activity. In cellular assays, it does not sensitize cancer cells to cytarabine, and target engagement in cell lysates is mild. This is attributed to poor cell permeability and/or insufficient avidity for SAMHD1 in a cellular context. [1]

SAMHD1 cell permeability target engagement

Optimal Use Cases for TH6342 Based on Validated Data


In Vitro Dissection of SAMHD1 Allosteric Regulation

TH6342 is an excellent tool for biochemical and biophysical studies of SAMHD1's allosteric activation mechanism. Its unique mode of action—preventing dimerization without occupying the nucleotide-binding pocket—makes it ideal for probing the relationship between oligomerization and catalytic activity using techniques like DSF, enzyme kinetics, and analytical ultracentrifugation. [1]

Use as a Positive Control for SAMHD1 Inhibition in Biochemical Assays

Given its well-characterized in vitro potency and selectivity, TH6342 serves as a robust positive control for SAMHD1 enzymatic assays. The availability of the inactive analog TH7126 provides a matched negative control, enabling rigorous interpretation of experimental results. [1]

Structure-Activity Relationship (SAR) Studies for SAMHD1 Inhibitor Development

TH6342, along with its analogs TH7127 and TH7528, represents a validated chemical starting point for medicinal chemistry optimization. The established SAR and the identification of an inactive control (TH7126) provide a solid foundation for developing next-generation SAMHD1 inhibitors with improved cellular activity and drug-like properties. [1]

Validation of SAMHD1 Constructs and Mutants

The finding that the N-terminal SAM domain is dispensable for TH6342 inhibition makes it a useful probe for validating recombinant SAMHD1 constructs, including domain deletion mutants, in biochemical assays. [2]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for TH6342

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.